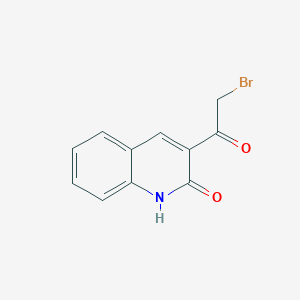

2(1H)-Quinolinone, 3-(bromoacetyl)-

Übersicht

Beschreibung

2(1H)-Quinolinone, 3-(bromoacetyl)- is a derivative of quinolinone, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromoacetyl group at the third position of the quinolinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-(bromoacetyl)- typically involves the bromination of 3-acetylquinolinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2(1H)-Quinolinone, 3-(bromoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

2.2. Nucleophilic Substitution Reactions

Nucleophiles can attack the bromoacetyl group, leading to various derivatives:

-

Amination : Reactions with amines yield aminomethyl derivatives. For instance, refluxing with hexamethylenetetramine in hydrochloric acid produces aminomethyl derivatives .

-

Cyclization : The compound can undergo cyclization reactions with thiosemicarbazides to form thiazolyl derivatives .

2.3. Condensation Reactions

Condensation with various heterocyclic compounds is common:

-

Reactions with Amines : Condensation with substituted arylamines leads to the formation of imino derivatives .

-

Thiazolidinedione Derivatives : Heating with thiazolidine-2,4-dione in alcoholic potassium hydroxide yields thiazolidinedione derivatives .

2.4. Multi-component Reactions

The compound can participate in multi-component reactions to synthesize complex structures:

-

Three-component reactions : The reaction of 3-(bromoacetyl)quinolinone with thiourea and aldehydes results in novel thiazole derivatives .

2.5. Trifluoromethylation and Phosphorylation

Advanced transformations include:

-

Trifluoromethylation : Using copper-derived trifluoromethylating agents leads to trifluoromethylated quinolinones .

-

Phosphorylation : The compound can be converted into phosphonates through Arbuzov reactions using triphenyl phosphite under specific conditions .

2.6. Cyanation Reaction

Cyanation of the compound using potassium cyanide yields cyano derivatives, which can further react to form various functionalized products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2(1H)-Quinolinone, 3-(bromoacetyl)- serves as a versatile building block for synthesizing various therapeutic agents. Its derivatives are being explored for potential antimicrobial , anticancer , and anti-inflammatory activities. The bromoacetyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that enhance biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 2(1H)-quinolinone exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell proliferation. For example, compounds derived from this scaffold have shown efficacy against breast and prostate cancers by inhibiting key signaling pathways .

Biological Studies

The compound is also utilized to study interactions with biological macromolecules such as proteins and nucleic acids. The bromoacetyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to modulation of their activity. This property is particularly useful in understanding enzyme inhibition mechanisms and receptor interactions.

Material Science

In material science, 2(1H)-quinolinone, 3-(bromoacetyl)- is being investigated for its potential use in developing fluorescent sensors and materials with specific electronic properties. Its unique electronic structure allows it to be employed in creating sensors that can detect environmental pollutants or bioactive elements .

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial, anticancer, and anti-inflammatory agents |

| Biological Studies | Interaction studies with enzymes and receptors |

| Material Science | Development of fluorescent sensors and electronic materials |

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Quinolinone | Distinct electronic properties |

| 3-(Bromoacetyl)coumarin | Coumarin | Used primarily in fluorescent sensors |

| 3-(Bromoacetyl)indole | Indole | Exhibits different biological activities |

Wirkmechanismus

The mechanism of action of 2(1H)-Quinolinone, 3-(bromoacetyl)- involves its interaction with biological macromolecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The quinolinone ring can interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

3-(Bromoacetyl)coumarin: Shares the bromoacetyl functional group but has a coumarin backbone instead of quinolinone.

3-(Bromoacetyl)indole: Similar structure with an indole ring system.

3-(Bromoacetyl)pyridine: Contains a pyridine ring with a bromoacetyl substituent.

Uniqueness: 2(1H)-Quinolinone, 3-(bromoacetyl)- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Biologische Aktivität

2(1H)-Quinolinone, 3-(bromoacetyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent scientific research.

2(1H)-Quinolinone, 3-(bromoacetyl)- is characterized by the presence of a quinolinone core and a bromoacetyl side group. The synthesis of this compound typically involves nucleophilic substitution reactions, where the bromoacetyl group can be replaced by various nucleophiles, leading to a range of derivatives with potentially enhanced biological activities.

The biological activity of 2(1H)-Quinolinone, 3-(bromoacetyl)- primarily arises from its ability to interact with biological macromolecules. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, which may inhibit or modulate their activity. Additionally, the quinolinone ring can bind to hydrophobic pockets in enzymes or receptors, increasing the compound’s binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2(1H)-Quinolinone, 3-(bromoacetyl)-. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The growth-inhibitory potency was evaluated using MTS assays, revealing that certain derivatives exhibited GI50 values as low as 28 µM against PC-3 cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2(1H)-Quinolinone | MDA-MB-231 | <47 |

| 3-(bromoacetyl) | PC-3 | 28 |

| Other Derivatives | MCF-7 | ~30% survival at 25 µM |

Antimicrobial Activity

The quinoline derivatives, including 2(1H)-Quinolinone, have been reported to exhibit antimicrobial activities against various pathogens. This includes efficacy against bacteria and fungi due to their ability to disrupt cellular processes in microbial organisms .

Case Studies

- Study on Anticancer Activity : A study evaluated the efficacy of synthesized quinoline derivatives against multiple cancer cell lines. Compounds derived from 2(1H)-Quinolinone were found to induce apoptosis in MDA-MB-231 cells by increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of quinoline derivatives. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with other bromoacetyl-containing compounds such as 3-(Bromoacetyl)coumarin and 3-(Bromoacetyl)indole . While these compounds share structural similarities, 2(1H)-Quinolinone, 3-(bromoacetyl)- exhibits unique electronic properties due to its quinolinone core, making it a valuable scaffold in drug discovery.

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Anticancer, Antimicrobial | Quinolinone core enhances binding |

| 3-(Bromoacetyl)coumarin | Moderate Anticancer | Coumarin backbone |

| 3-(Bromoacetyl)indole | Variable Anticancer | Indole ring system |

Eigenschaften

IUPAC Name |

3-(2-bromoacetyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZHHCZGVWRUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627205 | |

| Record name | 3-(Bromoacetyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145736-75-0 | |

| Record name | 3-(Bromoacetyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.